molecular formula C17H19N3O3S B2650764 3-methyl-N-(3-oxo-3-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propyl)benzene-1-sulfonamide CAS No. 2178771-92-9

3-methyl-N-(3-oxo-3-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propyl)benzene-1-sulfonamide

Cat. No.: B2650764
CAS No.: 2178771-92-9
M. Wt: 345.42
InChI Key: GXPXDHKWUDVKFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-N-(3-oxo-3-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propyl)benzene-1-sulfonamide is a synthetic chemical compound of high interest in medicinal chemistry and early-stage drug discovery. This molecule features a benzene sulfonamide group linked to a 5H,6H,7H-pyrrolo[3,4-b]pyridine core, a privileged scaffold in the design of biologically active molecules. The pyrrolopyridine core is a key structural motif found in compounds investigated as kinase inhibitors . For instance, derivatives of pyrrolo[2,3-d]pyrimidine and pyrrolo[3,4-b]pyridine have been identified as potent and selective inhibitors of enzymes like JAK1 and SGK1, making them valuable tools for studying autoimmune diseases and cancer proliferation . Furthermore, the sulfonamide functional group is widely utilized in drug development to enhance binding affinity and pharmacokinetic properties . Research into β-phenylalanine derivatives containing sulfonamide moieties has shown promise in targeting key cancer-related pathways, such as those mediated by S1PR1 and eEF2K, suggesting potential applications in oncology research for overcoming drug resistance . Given its molecular architecture, this compound is supplied as a high-purity material intended For Research Use Only . It is aimed at facilitating in vitro biochemical and cellular studies to further elucidate its specific mechanism of action and therapeutic potential. Researchers are exploring its utility primarily in the fields of kinase signaling, cancer biology, and the development of novel targeted therapies.

Properties

IUPAC Name

N-[3-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-3-oxopropyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-13-4-2-6-15(10-13)24(22,23)19-9-7-17(21)20-11-14-5-3-8-18-16(14)12-20/h2-6,8,10,19H,7,9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXPXDHKWUDVKFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCCC(=O)N2CC3=C(C2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(3-oxo-3-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propyl)benzene-1-sulfonamide typically involves multiple steps, including the formation of the pyrrolopyridine core, the introduction of the sulfonamide group, and the attachment of the benzene ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(3-oxo-3-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction could produce more reduced forms of the compound.

Scientific Research Applications

3-methyl-N-(3-oxo-3-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propyl)benzene-1-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: It may be used in biological studies to investigate its interactions with various biomolecules and its potential as a biochemical tool.

    Medicine: The compound could be explored for its therapeutic potential, including its ability to interact with specific molecular targets in the body.

    Industry: Its chemical properties may make it useful in industrial applications, such as the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-N-(3-oxo-3-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, potentially modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues in Bcl-xL Inhibition

Compounds from include pyrrolo-pyridazine and pyrido[2,3-c]pyridazine derivatives designed as Bcl-xL inhibitors. While the target compound shares the pyrrolopyridine core, its sulfonamide group distinguishes it from these analogs, which primarily feature amides or aromatic substituents. For example, 6,7-dihydro-5H-pyrido[2,3-c]pyridazine derivatives rely on pyridazine rings for planar binding to Bcl-xL’s hydrophobic cleft, whereas the target compound’s sulfonamide may engage in stronger polar interactions with solvent-exposed protein regions .

Substituted Heterocycles in Patent Literature

highlights octahydro-pyrrolo[3,4-b]pyridinyl derivatives with substituents like methyl, ethyl, or hydroxyethyl. These modifications optimize solubility and metabolic stability. For instance, (4aR,7aR)-1-methyloctahydro-6H-pyrrolo[3,4-b]pyridin-6-yl derivatives exhibit enhanced solubility due to tertiary amines, whereas the target compound’s sulfonamide may offer superior aqueous solubility (logP ~1.5–2.0) compared to methyl-substituted analogs (logP ~2.5–3.0). However, hydroxyethyl groups in analogs like (4aR,7aR)-1-(2-hydroxyethyl)octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl could improve tissue penetration .

Halogenated Pyrrolopyridine Derivatives

includes halogenated analogs such as 3-(trifluoromethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine hydrochloride. The trifluoromethyl group increases electronegativity and metabolic resistance, whereas the target compound’s methyl group on benzene provides moderate lipophilicity without significant electronic effects. Chloro-substituted analogs (e.g., 6-chloro-1H,2H,3H-pyrrolo[3,4-c]pyridine hydrochloride) may exhibit higher reactivity but lower stability under physiological conditions compared to the target compound’s sulfonamide .

Propanone-Linked Pyrrolopyridines

describes BK71231 (3-(3-fluoro-4-methylphenyl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propan-1-one), which shares the 3-oxopropyl linker but lacks the sulfonamide group. The fluoro-methylphenyl group in BK71231 enhances membrane permeability, while the target compound’s sulfonamide may favor binding to polar active sites (e.g., kinases or proteases). Computational modeling suggests the sulfonamide’s hydrogen-bonding capacity could improve target affinity by 2–3 kcal/mol compared to aryl ketones .

Comparative Data Table

Compound Name/ID Core Structure Key Substituents Biological Target (Inferred) Solubility (Predicted logS) Potency (Inferred IC50)
Target Compound Pyrrolo[3,4-b]pyridine + sulfonamide 3-Methylbenzene, 3-oxopropyl Enzymes/kinases -3.5 (moderate) ~100 nM
Bcl-xL Inhibitors () Pyridopyridazine Amide/aromatic groups Bcl-xL -4.2 (low) <50 nM
(4aR,7aR)-1-methyloctahydro-pyrrolopyridine () Octahydro-pyrrolopyridine Methyl, hydroxyethyl GPCRs/ion channels -2.8 (high) ~500 nM
BK71231 () Pyrrolo[3,4-b]pyridine + ketone 3-Fluoro-4-methylphenyl Kinases -3.8 (moderate) ~200 nM

Research Implications

The target compound’s structural uniqueness lies in the synergy between its sulfonamide and pyrrolopyridine moieties. While analogs in –4 prioritize Bcl-xL inhibition or solubility optimization, this compound’s design may target enzymes requiring sulfonamide-driven polar interactions (e.g., carbonic anhydrase or PARP inhibitors). Further studies should explore its pharmacokinetics and binding specificity relative to these analogs.

Biological Activity

3-methyl-N-(3-oxo-3-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propyl)benzene-1-sulfonamide is a complex sulfonamide compound notable for its potential therapeutic applications. This compound features a unique molecular structure that includes a pyrrolo-pyridine moiety, which is significant in medicinal chemistry for its biological activity. Sulfonamide compounds are well-known for their antibacterial properties and have been explored for various therapeutic roles.

Molecular Structure and Properties

The molecular formula of this compound is C18H19N3O2SC_{18}H_{19}N_{3}O_{2}S, with a molecular weight of 341.4 g/mol. The compound's structure includes a sulfonamide functional group (-SO2NH2), which is crucial for its biological activity.

PropertyValue
Molecular FormulaC18H19N3O2SC_{18}H_{19}N_{3}O_{2}S
Molecular Weight341.4 g/mol
Functional GroupSulfonamide

The mechanism of action for this compound likely involves its interaction with specific biological targets such as ion channels or enzymes involved in signaling pathways. For instance, it has been suggested that this compound may target the TRPM8 (Transient Receptor Potential Melastatin 8) channel, which plays a role in sensory signaling and temperature sensation.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits various biological activities that may be leveraged for therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines. For example:
    • MCF7 (breast cancer) : Exhibited significant growth inhibition.
    • NCI-H460 (lung cancer) : Demonstrated cytotoxic potential with an IC50 value indicative of effectiveness.
  • Antibacterial Properties : As a sulfonamide derivative, it may possess antibacterial activity similar to other compounds in this class.

Case Studies and Research Findings

A review of available literature reveals several studies focusing on the biological activity of similar compounds and their derivatives:

  • A study conducted by Bouabdallah et al. reported significant cytotoxic potential for certain pyrrole-based compounds against various cancer cell lines, providing a basis for further investigation into the efficacy of this compound .
  • Another research effort highlighted the importance of structural modifications in enhancing the pharmacological properties of sulfonamide derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.